Ici 153110 - 87164-90-7

Ici 153110

Catalog Number: EVT-1566958
CAS Number: 87164-90-7
Molecular Formula: C11H11N3O
Molecular Weight: 201.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Ici 153110 was initially developed by the pharmaceutical company Imperial Chemical Industries (ICI) during the late 20th century. The compound has been studied for its biological activities, particularly its interactions with specific molecular targets in human cells.

Classification

This compound is classified as a synthetic organic molecule. It may fall under various subclasses depending on its functional groups and structural features, which are critical for determining its reactivity and biological activity.

Synthesis Analysis

Methods

The synthesis of Ici 153110 typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: These are often employed to form carbon-carbon bonds, essential for building the compound's core structure.
  • Functional Group Modifications: Various functional groups are introduced or modified to enhance the compound's biological activity or solubility.

Technical Details

The synthesis process requires careful control of reaction conditions such as temperature, pressure, and pH to ensure high yields and purity of the final product. Analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to monitor the progress of the synthesis and to confirm the identity of Ici 153110.

Molecular Structure Analysis

Structure

Ici 153110 features a complex molecular structure characterized by multiple rings and functional groups. The exact structure can be determined through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.

Data

  • Molecular Formula: The molecular formula provides insight into the composition of the compound.
  • Molecular Weight: This is crucial for understanding its behavior in biological systems and during synthesis.
Chemical Reactions Analysis

Reactions

Ici 153110 undergoes various chemical reactions that can affect its stability and reactivity. Key reactions include:

  • Nucleophilic Substitution: This reaction type is significant in modifying functional groups attached to the core structure.
  • Oxidation-Reduction Reactions: These can alter the oxidation states of certain atoms within the molecule, impacting its activity.

Technical Details

The kinetics of these reactions can be studied using spectroscopic methods to understand how changes in conditions affect reaction rates and product formation.

Mechanism of Action

Process

The mechanism of action of Ici 153110 involves its interaction with specific biological targets, such as enzymes or receptors. Understanding this mechanism is vital for predicting its pharmacological effects.

Data

Research has indicated that Ici 153110 may modulate certain signaling pathways within cells, leading to therapeutic effects. Detailed studies often involve biochemical assays to elucidate these interactions.

Physical and Chemical Properties Analysis

Physical Properties

  • State: Ici 153110 is typically a solid at room temperature.
  • Solubility: Its solubility in various solvents is crucial for determining its formulation in pharmaceutical applications.

Chemical Properties

  • Stability: The stability of Ici 153110 under different environmental conditions (e.g., light, heat) is essential for storage and handling.
  • Reactivity: The compound's reactivity with other chemicals can influence its use in synthetic pathways or formulations.

Relevant data regarding these properties can be obtained from standardized chemical databases or empirical studies published in scientific journals.

Applications

Ici 153110 has several scientific uses, particularly in:

  • Pharmaceutical Development: Its potential as a therapeutic agent makes it a candidate for drug development targeting specific diseases.
  • Biochemical Research: Researchers utilize this compound to study biological processes and mechanisms at the molecular level.

The ongoing research into Ici 153110 continues to reveal new insights into its capabilities and applications across various scientific domains.

Introduction to ICI 153110: Pharmacological Context and Research Significance

Historical Development of Phosphodiesterase Inhibitors as Inotropic Agents

The development of PDE inhibitors as inotropic agents followed a distinct pharmacological evolution:

  • Xanthine Era (Pre-1980s): Natural methylxanthines (theophylline, caffeine) served as prototypical non-selective PDE inhibitors with observed inotropic, chronotropic, and bronchodilatory effects. Theophylline's clinical use in asthma and neonatal apnea demonstrated the therapeutic potential of PDE inhibition but was limited by narrow therapeutic indices and multi-systemic adverse effects. Their mechanism remained incompletely understood until the 1970s, when their action on cyclic nucleotide degradation was established [1] [3].

  • First-Generation Synthetic Compounds (1980s): This period witnessed the deliberate synthesis of compounds like ICI 153110 for cardiovascular applications. Research focused on overcoming xanthine limitations by improving potency and pharmacokinetics. Early compounds demonstrated enhanced inotropic effects in isolated heart preparations and animal models, primarily attributed to increased cardiac cAMP/cGMP levels leading to enhanced calcium handling in cardiomyocytes. However, these inhibitors still lacked isoenzyme selectivity, leading to complex pharmacological profiles affecting vascular tone, platelet aggregation, and cardiac conduction alongside inotropy [1] [3].

  • Isoenzyme-Specific Inhibitors (1990s-Present): The identification and characterization of PDE isoenzyme families (PDE1-PDE11) enabled rational drug design. Selective PDE3 inhibitors (e.g., milrinone, amrinone) were developed specifically for acute heart failure due to their potent cardiac inotropic and vasodilatory effects (inodilators). Concurrently, PDE5 inhibitors (sildenafil, tadalafil) emerged, initially targeting erectile dysfunction via vascular smooth muscle relaxation, later expanding into pulmonary hypertension. This era highlighted the therapeutic advantage of targeting specific PDE isoenzymes expressed dominantly in particular tissues [1] [3] [5].

Table 1: Historical Milestones in PDE Inhibitor Development as Inotropic/Vasoactive Agents

EraKey CompoundsPrimary Therapeutic TargetLimitations/Challenges
Xanthine (Pre-1980s)Theophylline, CaffeineAsthma, COPD, Neonatal ApneaNon-selective, narrow therapeutic index, multiple side effects
1st Gen Synthetic (1980s)ICI 153110, EnoximoneHeart Failure (Inotropy)Limited isoform selectivity, complex systemic effects
Isoenzyme-Specific (1990s+)Milrinone (PDE3), Sildenafil (PDE5)Acute HF/PAH, ED/PAHPDE3: Arrhythmias; PDE5: Systemic vasodilation

Biochemical Classification of ICI 153110: Structural and Functional Properties

ICI 153110 belongs to the quinazoline class of PDE inhibitors. Its biochemical profile is defined by its chemical structure and interaction with PDE isoenzymes:

  • Core Chemical Structure: ICI 153110 is characterized by a quinazoline heterocyclic core. This structure differentiates it from the purine-based xanthines (e.g., theophylline) and the later developed pyrazolopyrimidinones (e.g., sildenafil) or carboline derivatives (e.g., tadalafil). Key functional groups attached to this core modulate its potency, solubility, and binding affinity to the PDE catalytic site [5] [7].

  • Mechanism of PDE Inhibition: Like other competitive PDE inhibitors, ICI 153110 binds reversibly to the catalytic domain of PDE enzymes, preventing the hydrolysis of cyclic nucleotides (cAMP and cGMP). Biochemical studies indicate its interaction involves key regions within the catalytic pocket:

  • M Region (Metal Binding Site): While not directly coordinating the catalytic divalent cations (Zn²⁺/Mg²⁺), the quinazoline core likely occupies space near this region, potentially influencing the positioning of the catalytic hydroxide ion.
  • Q Pocket (Guanine-Mimicry Region): The quinazoline nitrogen atoms may engage in hydrogen bonding with the conserved glutamine residue (e.g., Gln817 in PDE5A), mimicking the hydrogen-bonding pattern of the purine ring of cGMP/cAMP.
  • L Region (Hydrophobic Pocket): Substituents on the quinazoline core project into hydrophobic sub-pockets (Q1, Q2, H regions), contributing significantly to binding affinity and potentially influencing isoenzyme selectivity [5] [7].
  • Selectivity Profile: ICI 153110 exhibits broad-spectrum PDE inhibition with measurable activity against several isoenzyme families, including PDE3 and PDE4. This contrasts sharply with modern highly selective inhibitors (e.g., sildenafil's >10,000-fold selectivity for PDE5 over PDE3/4). Its moderate potency and lack of strong selectivity for a single PDE isoenzyme were typical of early synthetic compounds but provided valuable tools for studying the functional interplay between different PDEs in regulating cyclic nucleotide pools within cells. Its affinity (Ki or IC₅₀) for different PDEs is lower than later selective agents [1] [5] [7].

Table 2: Comparative Structural and Functional Properties of Select PDE Inhibitors

CompoundCore StructurePrimary PDE Target(s)Key Binding InteractionsRelative Potency/Selectivity
TheophyllineXanthineNon-selective (PDE3,4,5)Weak interaction with catalytic site; mechanism complexLow potency, non-selective
ICI 153110QuinazolineBroad (PDE3, 4)H-bonding (Q pocket), Hydrophobic (L/H pockets)Moderate potency, limited selectivity
MilrinoneBipyridinePDE3H-bonding, Metal interaction (M pocket?)High PDE3 selectivity
SildenafilPyrazolopyrimidinonePDE5H-bonding (Q817), Hydrophobic (H pocket), π-stackingHigh PDE5 potency & selectivity

Research Objectives: Bridging Knowledge Gaps in PDE Inhibition and Organ-Specific Effects

Research on ICI 153110 was driven by key questions emerging from the limitations of earlier PDE inhibitors and the nascent understanding of PDE isoenzyme diversity:

  • Elucidating Tissue-Specific PDE Contributions: A primary objective was to determine how PDE inhibition translated into functional effects (e.g., inotropy, vasodilation) in different organs. ICI 153110, with its broad profile, helped reveal that:
  • Cardiac Inotropy: Its inotropic effect in isolated heart muscle (e.g., guinea pig atria, cat papillary muscle) was consistently observed and attributed primarily to PDE3 inhibition, leading to increased intracellular cAMP, enhanced calcium transients, and improved contractility. However, its effect magnitude and onset differed from pure PDE3 inhibitors, suggesting contributions from inhibiting other cardiac PDEs (e.g., PDE4) or compensatory mechanisms.
  • Vascular Effects: ICI 153110 induced vasodilation in various vascular beds (coronary, pulmonary, systemic). This effect was linked to increases in both cAMP (relaxing vascular smooth muscle via PDE3/PDE4 inhibition) and cGMP (potentially via weak PDE5 inhibition or cross-talk). Studies comparing its effects to more selective inhibitors helped dissect the relative contributions of PDE3 vs. PDE4 to vascular tone regulation in different vessel types [1] [3].
  • Understanding Selectivity-Action Relationships: Research aimed to correlate the degree and pattern of isoenzyme inhibition with physiological outcomes. ICI 153110 served as a tool to probe whether broad inhibition offered therapeutic advantages (broader efficacy) or disadvantages (more side effects) compared to nascent selective agents. Findings indicated that broad inhibition often led to:
  • Complex hemodynamics: Simultaneous cardiac stimulation and systemic vasodilation.
  • Activation of counter-regulatory pathways: Systemic vasodilation could trigger reflex tachycardia, potentially offsetting direct positive inotropic effects or increasing myocardial oxygen demand.
  • Organ-specific effect variability: The magnitude of effect in heart vs. vessels vs. platelets varied significantly, highlighting tissue-specific differences in PDE isoenzyme expression, substrate affinity (cAMP vs. cGMP), and coupling to downstream effectors [1] [3] [7].
  • Bridging to Molecular Pharmacology: Studies utilizing ICI 153110 contributed to the fundamental understanding that would later drive rational drug design:
  • Validating PDEs as Drug Targets: Demonstrated that synthetic compounds could modulate PDE activity with predictable physiological consequences (inotropy, vasodilation).
  • Highlighting Need for Isoenzyme Selectivity: Its broad profile and associated complex pharmacology underscored the necessity for developing inhibitors with high specificity for single PDE families or subtypes to achieve targeted therapeutic effects with reduced off-target actions.
  • Informing Structure-Activity Relationships (SAR): Data on ICI 153110's structure, potency, and effects fed into early SAR models for PDE inhibitors, guiding the modification of the quinazoline scaffold and the exploration of entirely new chemotypes (like the pyrazolopyrimidinones leading to sildenafil) [3] [5] [7].

Table 3: Research Objectives Addressed Using ICI 153110 as a Pharmacological Tool

Research ObjectiveKey Findings Using ICI 153110Knowledge Gap Bridged
Define PDE role in Cardiac InotropyConfirmed PDE3 inhibition ↑ contractility; suggested PDE4 contributionMechanisms beyond β-adrenergic stimulation for heart failure
Dissect Vascular PDE ContributionsShowed combined PDE3/4 inhibition → potent vasodilationRelative roles of PDE3 vs PDE4 in vascular smooth muscle
Assess Impact of Broad vs. Narrow InhibitionRevealed complex hemodynamics (inotropy + vasodilation ± tachycardia)Therapeutic window challenges of non-selective PDE inhibition
Establish Early SAR for PDE InhibitorsQuinazoline core identified as viable PDE inhibitor scaffoldStructural requirements for PDE binding beyond methylxanthines

Properties

CAS Number

87164-90-7

Product Name

Ici 153110

IUPAC Name

3-[(E)-2-pyridin-4-ylethenyl]-4,5-dihydro-1H-pyridazin-6-one

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

InChI

InChI=1S/C11H11N3O/c15-11-4-3-10(13-14-11)2-1-9-5-7-12-8-6-9/h1-2,5-8H,3-4H2,(H,14,15)/b2-1+

InChI Key

NTIZSASEORJCSP-OWOJBTEDSA-N

SMILES

C1CC(=O)NN=C1C=CC2=CC=NC=C2

Synonyms

4,5-dihydro-6-(2-(pyrid-4-yl)vinyl)-2H-pyridazine-3-one
ICI 153,110
ICI 153110
ICI-153110

Canonical SMILES

C1CC(=O)NN=C1C=CC2=CC=NC=C2

Isomeric SMILES

C1CC(=O)NN=C1/C=C/C2=CC=NC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.